2-Bromo-4-chlorobenzamide
Overview
Description
2-Bromo-4-chlorobenzamide is a chemical compound with the molecular formula C7H5BrClNO and a molecular weight of 234.48 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H5BrClNO/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H2,10,11)
. This indicates the presence of bromine, chlorine, nitrogen, and oxygen atoms in the molecule. Physical and Chemical Properties Analysis
This compound is a solid substance at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis and Structural Characterization
The chemical 2-Bromo-4-chlorobenzamide plays a significant role in the synthesis of various compounds. For instance, it is used in creating N-Piperidine benzamides, which are CCR5 antagonists. These compounds exhibit biological activities and are characterized using techniques like NMR and MS. Such research demonstrates the utility of this compound in developing novel therapeutic agents (Cheng De-ju, 2015).
Environmental Impact and Degradation
This compound is also studied for its environmental impact, particularly its degradation products. For example, the hydrolysis of 2-chlorobenzamide, a related compound, has been investigated to understand its stability and potential environmental risks. Such studies are crucial for assessing the safety of chemicals used in agriculture and their breakdown products in the environment (Wenying Lu et al., 2004).
Chemical Reactions and Mechanisms
Research on this compound includes studies on its involvement in various chemical reactions. For example, studies on the Hofmann Rearrangement focus on understanding the kinetics and mechanisms of reactions involving chlorobenzamides. These studies contribute to a deeper understanding of organic chemistry and reaction dynamics (T. Imamoto et al., 1971).
Spectroscopic Analysis
The compound is also the subject of spectroscopic studies. For instance, the infrared spectroscopic analysis of 2-bromo-4-chlorobenzaldehyde provides insights into compound-solvent interactions, demonstrating the compound's relevance in analytical chemistry (C. Parlak & P. Ramasami, 2020).
Safety and Hazards
Mechanism of Action
Mode of Action
It is likely that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
Without specific target identification, it is challenging to summarize the exact biochemical pathways affected by 2-Bromo-4-chlorobenzamide. Given its chemical structure, it may influence pathways involving similar compounds or related biochemical processes .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, determining how much of the drug reaches its site of action .
Result of Action
Given the lack of specific target and pathway identification, it is challenging to describe the precise molecular and cellular effects of this compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like this compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and its overall stability .
Biochemical Analysis
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
2-bromo-4-chlorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVNOBBLFYXBDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40568371 | |
Record name | 2-Bromo-4-chlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40568371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131002-01-2 | |
Record name | 2-Bromo-4-chlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40568371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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